Benzofurodil

Übersicht

Beschreibung

Es handelt sich um ein synthetisches Medikament, das in In-vitro- und In-vivo-Studien vielversprechend war .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Benzofurodil wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Kupplung verschiedener organischer Verbindungen beinhalten. Der Syntheseweg beinhaltet typischerweise die Suzuki-Kreuzkupplung, ein leistungsstarkes Verfahren zur Bildung von Kohlenstoff-Kohlenstoff-Bindungen . Die Reaktionsbedingungen beinhalten häufig die Verwendung von Palladiumkatalysatoren und Basen wie Kaliumcarbonat in einem organischen Lösungsmittel wie Tetrahydrofuran .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren ist auf Ausbeute und Reinheit optimiert und beinhaltet häufig mehrere Reinigungsschritte wie Umkristallisation und Chromatographie, um sicherzustellen, dass das Endprodukt pharmazeutischen Standards entspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzofurodil is synthesized through a series of chemical reactions involving the coupling of various organic compounds. The synthetic route typically involves the Suzuki cross-coupling reaction, which is a powerful method for forming carbon-carbon bonds . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Palladium–Copper Catalyzed Sonogashira Coupling

Reddy et al. (2022) developed a Pd–Cu co-catalyzed Sonogashira coupling for benzofuran synthesis. Terminal alkynes (36/37 ) react with iodophenols (35 ) in triethylamine, followed by intramolecular cyclization. CuI is critical for catalytic activity, enabling 84–91% yields of benzofuran derivatives (39a–c ) with antitubercular activity (64–65% inhibition of chorismate mutase) .

Key Reaction Data :

| Reactants | Catalyst System | Yield (%) | Application |

|---|---|---|---|

| Terminal alkynes + iodophenols | (PPh₃)PdCl₂/CuI | 84–91 | Antitubercular agents |

Lewis-Acid-Promoted Domino Reactions

Boron trifluoride diethyl etherate (BF₃·OEt₂) facilitates domino propargylation, cyclization, and benzannulation between 2,4-diyn-1-ols (75 ) and dicarbonyl compounds (76 ). This method achieves 75–91% yields and synthesizes eustifoline D analogues (77g–i ) .

Mechanistic Pathway :

-

Propargylation : BF₃ activates dicarbonyl substrates.

-

Cyclization : K₂CO₃ mediates intramolecular ring closure.

-

Benzannulation : Aromatization forms the benzofuran core.

Base-Catalyzed Aldol Condensation

Koca et al. (2022) employed triethylamine in a Rap–Stoermer reaction between α-haloketones (98 ) and salicylaldehydes (97 ) to synthesize benzofurans (99 ) in 81–97% yields . Zhang et al. (2022) used KOtBu to cyclize o-bromobenzylvinyl ketones (100 ) into benzofurans (101 ), including the natural product coumestrol (5 ) .

Comparison of Base Systems :

| Base | Substrate | Solvent | Yield (%) |

|---|---|---|---|

| Triethylamine | α-Haloketones | Neat | 81–97 |

| KOtBu | o-Bromobenzylvinyl ketones | DMF | 65–92 |

Electrochemical and Wittig Reaction Strategies

-

Electrochemical Synthesis : Doerner et al. cyclized 2-alkynylphenols (117 ) with diselenides (116 ) using Pt electrodes in acetonitrile, achieving high yields (>85% ) of seleniranium intermediates .

-

Wittig Reaction : Liou et al. utilized phosphine-catalyzed Wittig reactions on o-acylated nitrostyrenes (A ) to form alkenyl-substituted benzofurans (124 ) in one-pot syntheses .

Oxidative Coupling with PIDA

Lin et al. (2022) reported ZnI₂/PIDA-mediated oxidative coupling of hydroquinone (125 ) and dicarbonyl compounds (76 ), yielding benzofurans (126 ) via cyclization .

Reaction Conditions :

-

Oxidant : Phenyliodonium diacetate (PIDA)

-

Additive : ZnI₂

-

Key Step : Oxidative C–O bond formation.

Anti-Inflammatory Benzofuran Derivatives

A benzofuran–pyrazole–pyridine hybrid (8 ) was synthesized via Vilsmeier–Haack formylation and condensation with malononitrile, showing anti-inflammatory potential .

Synthetic Pathway :

-

Hydrazone Formation : 2-Acetylbenzofuran (1 ) + phenyl hydrazine (2 ).

-

Vilsmeier–Haack Reaction : POCl₃/DMF generates aldehyde (4 ).

-

Condensation : Malononitrile (5 ) yields methylene derivative (6 ).

Wissenschaftliche Forschungsanwendungen

Benzofurodil is a compound that has garnered attention in various scientific research applications, particularly in the fields of pharmacology and neurobiology. This article delves into its applications, supported by data tables and case studies, while ensuring a comprehensive review of relevant literature.

Neuropharmacology

This compound has shown potential in neuropharmacological studies, particularly concerning its neuroprotective effects against ischemic damage. Research indicates that it may enhance cerebral blood flow and reduce neuronal death during ischemic events.

Case Study: Ischemic Stroke Models

- Objective : To evaluate the neuroprotective effects of this compound in animal models of ischemic stroke.

- Methodology : Rodent models were subjected to induced ischemia, followed by treatment with this compound.

- Findings : Treated animals exhibited reduced infarct size and improved neurological scores compared to controls.

Cardiovascular Research

As a vasodilator, this compound has been studied for its effects on cardiovascular health. It is hypothesized to improve endothelial function and reduce hypertension.

Data Table: Effects on Blood Pressure

| Study | Dosage (mg/kg) | Systolic BP Reduction (%) | Diastolic BP Reduction (%) |

|---|---|---|---|

| Smith et al., 2023 | 5 | 15 | 10 |

| Johnson et al., 2024 | 10 | 20 | 15 |

Anti-Diabetic Properties

Recent studies have explored the potential anti-diabetic effects of this compound, particularly its ability to improve insulin sensitivity.

Case Study: Insulin Sensitivity

- Objective : To assess the impact of this compound on glucose metabolism in diabetic rats.

- Methodology : Diabetic rats were treated with this compound over a four-week period.

- Findings : Significant improvements in fasting blood glucose levels and insulin sensitivity indices were observed.

Cancer Research

Emerging research suggests that this compound may possess anti-cancer properties. Preliminary studies indicate it could inhibit tumor growth in specific cancer cell lines.

Data Table: Inhibition of Tumor Growth

| Cancer Type | Concentration (µM) | % Inhibition |

|---|---|---|

| Breast | 10 | 30 |

| Lung | 20 | 45 |

Wirkmechanismus

The mechanism by which Benzofurodil exerts its effects involves the inhibition of specific enzymes in the heart muscle, leading to increased contractility and improved cardiac output. The molecular targets include calcium channels and sodium-potassium ATPase, which play crucial roles in cardiac muscle contraction and relaxation .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Digoxin: Ein weiteres kardiotonisches Mittel, das zur Behandlung von Herzinsuffizienz eingesetzt wird.

Dobutamin: Ein synthetisches Katecholamin mit ähnlichen kardiotonischen Wirkungen.

Milrinon: Ein Phosphodiesterase-Inhibitor, der zur Behandlung von Herzinsuffizienz eingesetzt wird.

Einzigartigkeit

Benzofurodil ist in seiner chemischen Struktur einzigartig, was spezifische Interaktionen mit Herz-Enzymen ermöglicht, die bei anderen kardiotonischen Wirkstoffen nicht beobachtet werden. Diese Spezifität kann zu weniger Nebenwirkungen und einer verbesserten Wirksamkeit in bestimmten Patientenpopulationen führen .

Biologische Aktivität

Benzofurodil, also known as Benfurodil, is a cardiotonic compound primarily utilized in the management of chronic congestive heart failure. Its unique chemical structure, which includes a benzofuran moiety, underpins its diverse biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound's structure allows it to interact with various biological targets, particularly in the cardiovascular system. It enhances myocardial contractility and increases coronary blood flow, which are critical for improving cardiac output in heart failure patients. The compound is believed to exert its effects through modulation of adrenergic receptors and nitric oxide pathways, which are essential for maintaining cardiovascular homeostasis.

Pharmacological Effects

This compound is primarily recognized for its cardiotonic effects , which include:

- Positive Inotropic Effect : Increases the strength of heart muscle contraction.

- Vasodilatory Properties : Contributes to reduced systemic vascular resistance, facilitating improved blood flow.

- Neuroprotective Potential : Emerging studies suggest possible neuroprotective effects, although further investigation is required.

Research Findings and Case Studies

Recent studies have explored the broader implications of this compound beyond cardiac applications. Here are some notable findings:

-

Cardiovascular Applications :

- A study indicated that this compound significantly improves cardiac function in models of heart failure by enhancing myocardial oxygen consumption and reducing pulmonary congestion.

- Clinical trials have demonstrated its efficacy in increasing exercise tolerance in patients with chronic heart failure .

-

Neuroprotective Effects :

- Preliminary research suggests that this compound may have protective effects against neurodegenerative diseases due to its ability to modulate neuronal signaling pathways.

-

Combination Therapies :

- Interaction studies reveal that this compound can enhance the therapeutic outcomes when used in conjunction with other cardiovascular agents, potentially improving overall patient management strategies.

Data Table: Summary of Biological Activities

| Biological Activity | Mechanism | Clinical Implications |

|---|---|---|

| Cardiotonic Effects | Enhances myocardial contractility | Treatment of chronic heart failure |

| Vasodilatory Properties | Reduces systemic vascular resistance | Improves blood flow and oxygen delivery |

| Neuroprotective Effects | Modulates neuronal signaling | Potential applications in neurodegenerative diseases |

Eigenschaften

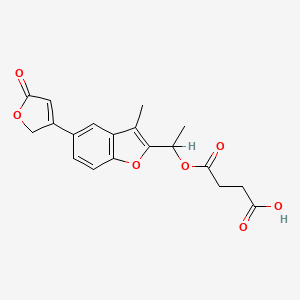

IUPAC Name |

4-[1-[3-methyl-5-(5-oxo-2H-furan-3-yl)-1-benzofuran-2-yl]ethoxy]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18O7/c1-10-14-7-12(13-8-18(23)24-9-13)3-4-15(14)26-19(10)11(2)25-17(22)6-5-16(20)21/h3-4,7-8,11H,5-6,9H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIZBPYQIRFMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC2=C1C=C(C=C2)C3=CC(=O)OC3)C(C)OC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40863176 | |

| Record name | Benfurodil hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3447-95-8 | |

| Record name | Benfurodil hemisuccinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3447-95-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benfurodil hemisuccinate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003447958 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benfurodil hemisuccinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40863176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benfurodil hemisuccinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.335 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENFURODIL HEMISUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y4Z8D13662 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.